molecular formula C28H22O7 B1665483 Ampelopsin A CAS No. 130608-11-6

Ampelopsin A

Cat. No.: B1665483
CAS No.: 130608-11-6
M. Wt: 470.5 g/mol
InChI Key: LHUHHURKGTUZHU-QWMXJGQVSA-N
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Description

Ampelopsin A, also known as dihydromyricetin, is a flavanonol, a type of flavonoid. It is extracted from various plant species, including Ampelopsis species, Vitis vinifera, and Hovenia dulcis. This compound has garnered significant attention due to its diverse pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ampelopsin A can be synthesized through various chemical routes. One common method involves the oxidative coupling of resveratrol, a naturally occurring stilbenoid. This reaction typically requires a catalyst, such as a metal complex, and an oxidizing agent, like potassium persulfate, under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound often involves extraction from natural sources. For instance, the leaves and stems of Ampelopsis grossedentata are rich in this compound. The extraction process includes maceration with solvents like ethanol or acetone, followed by purification using techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

Ampelopsin A undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones and other oxidative products.

    Reduction: Reduction reactions can convert it into less oxidized forms.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride are often used.

    Substitution: Reagents such as halogens and acids can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

Ampelopsin A has a wide range of scientific research applications:

Mechanism of Action

Ampelopsin A exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Ampelopsin A can be compared with other similar compounds, such as:

This compound stands out due to its multifaceted pharmacological profile, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(1S,8S,9R,16S)-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,9,12-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22O7/c29-15-5-1-13(2-6-15)23-24-19(9-17(31)11-21(24)33)26-25-20(27(23)34)10-18(32)12-22(25)35-28(26)14-3-7-16(30)8-4-14/h1-12,23,26-34H/t23-,26-,27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUHHURKGTUZHU-QWMXJGQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(C3=C4C(C(OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H]2[C@H](C3=C4[C@@H]([C@H](OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60156638
Record name Ampelopsin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60156638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130608-11-6
Record name Ampelopsin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130608116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ampelopsin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60156638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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